molecular formula C19H21N3O2 B2377918 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide CAS No. 1795441-55-2

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide

Cat. No. B2377918
CAS RN: 1795441-55-2
M. Wt: 323.396
InChI Key: XIOBFLUXPPDFGF-UHFFFAOYSA-N
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a structure-based design strategy . A group that could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be viewed using a 3D structure model . The IUPAC Standard InChI for this compound is "InChI=1S/C7H6N2/c1-2-6-3-5-9-7 (6)8-4-1/h1-5H, (H,8,9)" .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent FGFR inhibitory activity . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using various techniques. For instance, the molecular weight of the compound is 118.1359 .

Scientific Research Applications

FGFR Inhibition for Cancer Therapy

The abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have explored derivatives of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide as potent FGFR inhibitors. Among these derivatives, compound 4h exhibited remarkable FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM against FGFR1–4, respectively. In vitro studies demonstrated that 4h inhibited breast cancer cell proliferation and induced apoptosis. Additionally, it suppressed cell migration and invasion, making it a promising lead compound for further optimization in cancer drug development .

Immunomodulation via JAK3 Targeting

Pyrrolopyrazine derivatives, including N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide , have been investigated as immunomodulators. Specifically, they target Janus kinase 3 (JAK3), which plays a crucial role in immune responses. These derivatives hold potential for treating immune-related diseases, such as organ transplantation .

Antibacterial, Antifungal, and Antiviral Activities

Studies have shown that pyrrolopyrazine derivatives, including 5H-pyrrolo[2,3-b]pyrazine , exhibit antibacterial, antifungal, and antiviral activities. While the exact mechanisms remain unclear, these compounds have demonstrated efficacy against various pathogens .

Kinase Inhibition

The same 5H-pyrrolo[2,3-b]pyrazine derivatives mentioned earlier also exhibit kinase inhibitory properties. Kinases play essential roles in cellular signaling pathways, making these compounds potential candidates for drug development in kinase-related diseases .

Treatment of Nervous and Immune System Disorders

Pyrrolo[3,4-c]pyridines, a related class of compounds, have been investigated for their biological activities. These include antidiabetic, antimycobacterial, antiviral, and antitumor effects. While not directly about N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide , this broader context highlights the potential of related heterocyclic structures in treating nervous and immune system disorders .

Drug Discovery Research Scaffold

The pyrrolopyrazine scaffold, which includes N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide , is an attractive platform for drug discovery. Its diverse biological activities and efficient synthetic methods make it a valuable starting point for designing novel leads to combat various diseases .

Mechanism of Action

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is mentioned that the compound with low molecular weight would be an appealing lead compound, which suggests it may have favorable adme properties .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It is known that the efficacy of fgfr inhibitors can be influenced by factors such as the presence of other mutations in cancer cells, the tumor microenvironment, and the patient’s overall health status .

Future Directions

The future directions in the research of 1H-pyrrolo[2,3-b]pyridine derivatives involve the development of more potent FGFR inhibitors for cancer therapy . These compounds could potentially be beneficial for the subsequent optimization and have development prospects .

properties

IUPAC Name

2-phenoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-15(24-17-8-3-2-4-9-17)19(23)21-12-6-13-22-14-10-16-7-5-11-20-18(16)22/h2-5,7-11,14-15H,6,12-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOBFLUXPPDFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C=CC2=C1N=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide

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